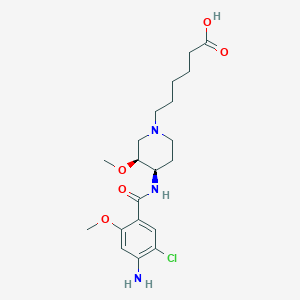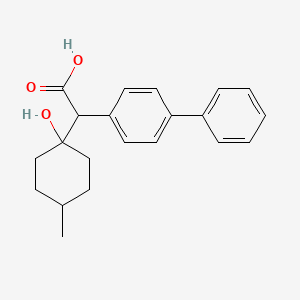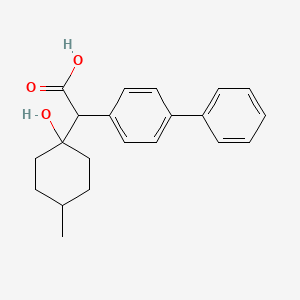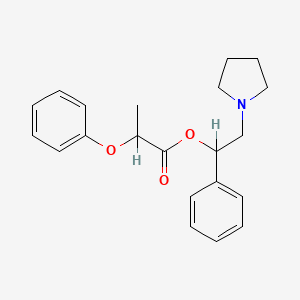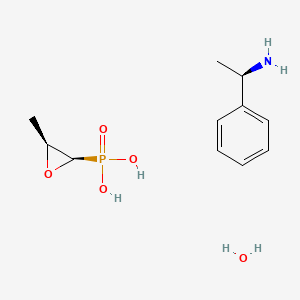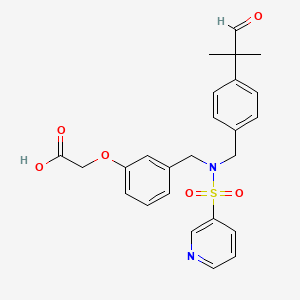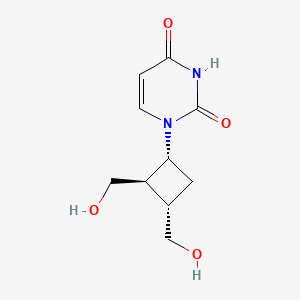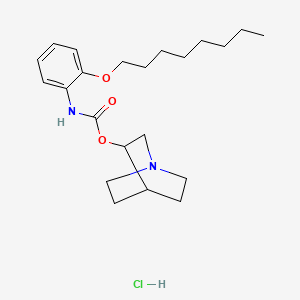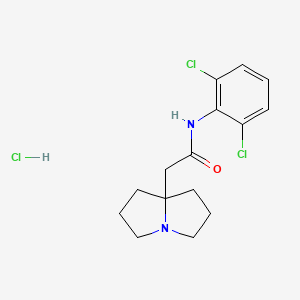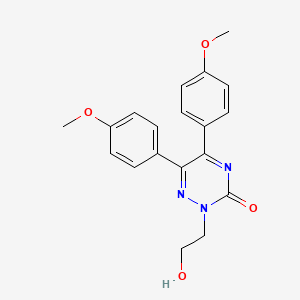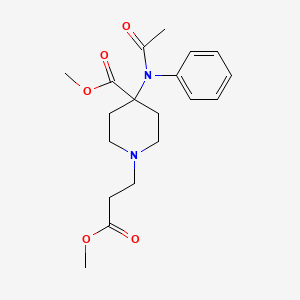
N'-Despropionyl-N'-acetyl remifentanil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Despropionyl-N’-acetyl remifentanil is a synthetic opioid derivative, structurally related to remifentanil. It is characterized by its potent analgesic properties and rapid onset and offset of action. This compound is primarily used in scientific research to study opioid receptor interactions and metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Despropionyl-N’-acetyl remifentanil typically involves multiple steps, starting from commercially available precursors. The key steps include:
Acylation: The initial step involves the acylation of a suitable precursor with acetic anhydride under acidic conditions to introduce the acetyl group.
Despropionylation: This step involves the removal of the propionyl group, which can be achieved through hydrolysis using a strong base such as sodium hydroxide.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain N’-Despropionyl-N’-acetyl remifentanil in high purity.
Industrial Production Methods
Industrial production of N’-Despropionyl-N’-acetyl remifentanil follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the acylation and despropionylation reactions.
Continuous Purification: Industrial chromatography systems are employed for continuous purification of the compound.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-Despropionyl-N’-acetyl remifentanil undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced analogs with modified hydrogenation states.
Substitution: Substituted derivatives with new functional groups replacing the acetyl group.
Scientific Research Applications
N’-Despropionyl-N’-acetyl remifentanil is widely used in scientific research due to its potent opioid activity and rapid metabolism. Its applications include:
Chemistry: Studying the structure-activity relationships of opioid compounds.
Biology: Investigating the interactions with opioid receptors and their downstream signaling pathways.
Medicine: Exploring potential therapeutic uses and side effects of opioid derivatives.
Industry: Developing new analgesic drugs with improved efficacy and safety profiles.
Mechanism of Action
N’-Despropionyl-N’-acetyl remifentanil exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptors, resulting in the inhibition of adenylate cyclase and a decrease in cyclic AMP levels. The downstream effects include reduced neuronal excitability and inhibition of neurotransmitter release, leading to analgesia.
Comparison with Similar Compounds
Similar Compounds
Remifentanil: A potent, short-acting synthetic opioid used in anesthesia.
Alfentanil: Another synthetic opioid with rapid onset and short duration of action.
Sufentanil: A highly potent synthetic opioid used for pain management.
Uniqueness
N’-Despropionyl-N’-acetyl remifentanil is unique due to its specific structural modifications, which confer distinct pharmacokinetic properties. Unlike remifentanil, it lacks the propionyl group, which affects its metabolic stability and receptor binding affinity. This makes it a valuable tool for studying the nuances of opioid receptor interactions and metabolism.
Properties
CAS No. |
1332691-33-4 |
|---|---|
Molecular Formula |
C19H26N2O5 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
methyl 4-(N-acetylanilino)-1-(3-methoxy-3-oxopropyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C19H26N2O5/c1-15(22)21(16-7-5-4-6-8-16)19(18(24)26-3)10-13-20(14-11-19)12-9-17(23)25-2/h4-8H,9-14H2,1-3H3 |
InChI Key |
VXTYGHGIRGXRTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


